[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](pyridin-2-yl)methanone
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Overview
Description
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound with the molecular formula C19H17N5O4S. It is characterized by the presence of a benzoxadiazole ring, a piperazine ring, and a pyridine ring, making it a unique and versatile molecule in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the benzoxadiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxadiazole or pyridine rings .
Scientific Research Applications
Chemistry
In chemistry, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the benzoxadiazole moiety, which exhibits strong fluorescence properties. It is used in imaging studies to track biological processes at the cellular level .
Medicine
In medicine, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxadiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: Similar structure but with an indole ring instead of a pyridine ring.
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-1-piperazinylmethanone: Contains a benzothiadiazole ring instead of a benzoxadiazole ring.
Uniqueness
The uniqueness of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone lies in its combination of the benzoxadiazole, piperazine, and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H15N5O4S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C16H15N5O4S/c22-16(13-4-1-2-7-17-13)20-8-10-21(11-9-20)26(23,24)14-6-3-5-12-15(14)19-25-18-12/h1-7H,8-11H2 |
InChI Key |
XCONCMPNNVPKIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=N2)S(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
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